molecular formula C16H20N4O3S2 B11047254 propan-2-yl 2-{[(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

propan-2-yl 2-{[(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11047254
M. Wt: 380.5 g/mol
InChI Key: MZVBOLCZFHCJIN-UHFFFAOYSA-N
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Description

ISOPROPYL 2-{[2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of triazole, benzothiophene, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-{[2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the triazole and benzothiophene intermediates, followed by their coupling through acylation and esterification reactions. Common reagents used in these steps include acyl chlorides, isopropyl alcohol, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 2-{[2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring yields sulfoxides or sulfones, while nucleophilic substitution can produce various ester or amide derivatives.

Scientific Research Applications

ISOPROPYL 2-{[2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ISOPROPYL 2-{[2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The triazole and benzothiophene moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal activities.

    Benzothiophene derivatives: Explored for their anticancer and anti-inflammatory properties.

    Carboxylate esters: Commonly used in pharmaceuticals and materials science.

Uniqueness

ISOPROPYL 2-{[2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of triazole, benzothiophene, and carboxylate groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C16H20N4O3S2

Molecular Weight

380.5 g/mol

IUPAC Name

propan-2-yl 2-[[2-(2H-triazol-4-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H20N4O3S2/c1-9(2)23-16(22)14-10-5-3-4-6-11(10)25-15(14)18-12(21)8-24-13-7-17-20-19-13/h7,9H,3-6,8H2,1-2H3,(H,18,21)(H,17,19,20)

InChI Key

MZVBOLCZFHCJIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NNN=C3

Origin of Product

United States

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